
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with dimethylsulfamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfonamide pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Wirkmechanismus
The mechanism of action of 1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and physiological responses, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives and sulfonamide-containing compounds:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth regulation.
Cyclopropanecarboxylic acid: Lacks the sulfonamide group and has different reactivity and applications.
Dimethylsulfamoyl derivatives: These compounds share the sulfonamide group but differ in their core structures, leading to varied chemical and biological properties
Eigenschaften
Molekularformel |
C6H11NO4S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
1-(dimethylsulfamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-7(2)12(10,11)6(3-4-6)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
OIRZULPUIVKNJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


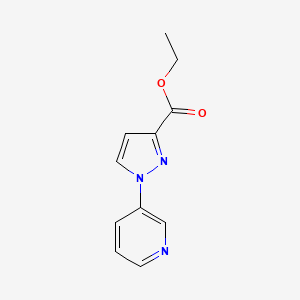

![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
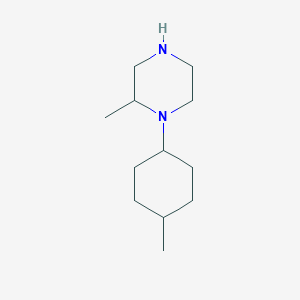

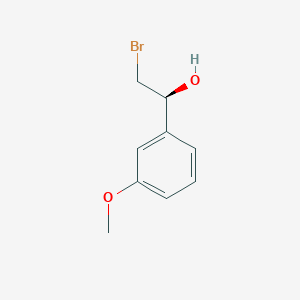
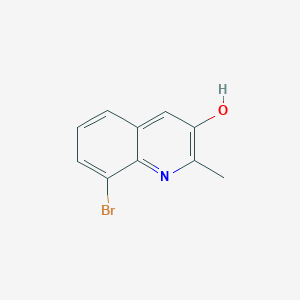
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
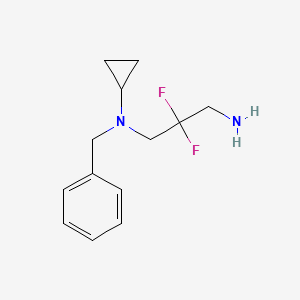
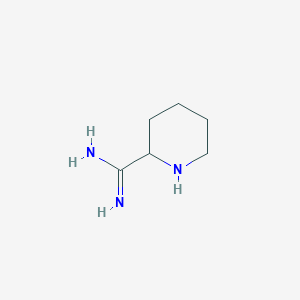
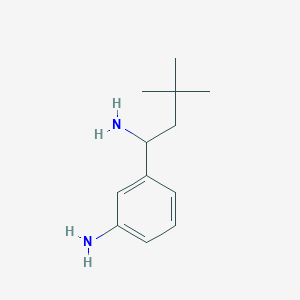

![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)
